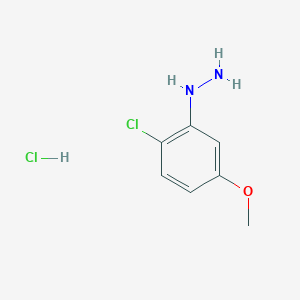

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Description

The exact mass of the compound (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJVZBFXSVGMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50709-34-7 | |

| Record name | (2-chloro-5-methoxyphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number and molecular weight of (2-Chloro-5-methoxyphenyl)hydrazine HCl

Technical Monograph: (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

Executive Summary

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 50709-34-7) is a specialized organohydrazine intermediate critical to the synthesis of nitrogen-containing heterocycles. In modern drug discovery, it serves as a primary scaffold donor for 1-arylpyrazoles and N-arylindoles , structural motifs frequently observed in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and agrochemicals. This guide details its physicochemical properties, industrial synthesis via diazonium reduction, and its application in heterocyclization, adhering to rigorous safety and quality standards.

Chemical Identity & Physical Properties

The compound is an aryl hydrazine salt, stabilized as the hydrochloride to prevent oxidation and decomposition, which are common in free hydrazine bases.

Table 1: Technical Specifications

| Parameter | Data |

| Chemical Name | (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride |

| CAS Number | 50709-34-7 |

| Molecular Formula | C₇H₉ClN₂O[1][2][3][4] · HCl |

| Molecular Weight | 209.07 g/mol |

| Physical State | Off-white to pale beige crystalline solid |

| Melting Point | 195–198 °C (Decomposes) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene) |

| SMILES | COc1cc(Cl)c(NN)cc1.[H]Cl |

| InChI Key | KCJMMGMPBAPKBU-UHFFFAOYSA-N |

Synthesis Protocol: Diazotization-Reduction Route

Expert Insight: The synthesis of aryl hydrazines is most reliably achieved through the Meyer-Hartmann method or Stannous Chloride Reduction . While catalytic hydrogenation is possible, it risks dehalogenation (removing the Chlorine atom). Therefore, the chemical reduction of the diazonium salt using Tin(II) Chloride (SnCl₂) is the preferred laboratory method for maintaining regiochemical integrity.

Step-by-Step Methodology

Reagents:

-

2-Chloro-5-methoxyaniline (Starting Material)

-

Sodium Nitrite (NaNO₂)[5]

-

Hydrochloric Acid (HCl, conc.)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Protocol:

-

Diazotization:

-

Dissolve 2-chloro-5-methoxyaniline (1.0 eq) in concentrated HCl (excess, typically 3-4 eq) and cool to -5°C to 0°C in an ice/salt bath.

-

Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining the internal temperature below 5°C.

-

Checkpoint: The solution should become clear (or slightly turbid) with no evolution of NOx gas. Stir for 30 mins.

-

-

Reduction:

-

Prepare a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl at 0°C.

-

Transfer the cold diazonium salt solution into the stannous chloride solution with vigorous stirring. (Inverse addition prevents side reactions).

-

Allow the mixture to warm to room temperature over 2 hours. A thick precipitate of the hydrazine double salt usually forms.

-

-

Isolation & Purification:

-

Filter the solid.

-

Free Base Liberation (Optional but risky due to stability): Treat with NaOH to pH 10 and extract with ether.

-

Hydrochloric Salt Formation: If the double salt is isolated, treat with excess HCl gas in ethanol or recrystallize from Ethanol/HCl to obtain the pure hydrochloride salt.

-

Dry under vacuum at 40°C.

-

Visualization: Synthesis Workflow

Figure 1: The regioselective synthesis pathway via diazonium reduction, ensuring retention of the chlorine substituent.

Applications in Drug Discovery

This hydrazine is a "privileged structure" building block. Its primary utility lies in constructing fused heterocycles where the 2-chloro and 5-methoxy substituents provide critical electronic and steric properties for ligand-protein binding.

A. Pyrazole Synthesis (Knorr Pyrazole Synthesis)

Reaction with 1,3-diketones yields 1-arylpyrazoles. The 2-chloro group often forces the aryl ring out of planarity with the pyrazole core, a conformational feature exploited in designing atropisomeric kinase inhibitors.

B. Indole Synthesis (Fischer Indole)

Reaction with ketones under acidic conditions yields N-aryl indoles. The methoxy group at the 5-position of the hydrazine translates to the 5- or 6-position of the indole (depending on cyclization direction), often mimicking the substitution pattern of serotonin (5-HT).

Visualization: Pyrazole Cyclocondensation Mechanism

Figure 2: Cyclocondensation pathway for generating 1-arylpyrazole scaffolds from the hydrazine precursor.

Safety & Handling (HSE)

Signal Word: WARNING

Aryl hydrazines are potent nucleophiles and potential sensitizers. Strict adherence to safety protocols is non-negotiable.

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.[6]

-

H317: May cause an allergic skin reaction (Sensitizer).

-

Carcinogenicity: Many hydrazine derivatives are suspected carcinogens; handle as a potential mutagen.

-

-

Storage:

-

Store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopic: Keep tightly sealed to prevent hydrolysis.

-

-

Disposal:

-

Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal to convert it to the corresponding arene and nitrogen gas. Do not dispose of down the drain.

-

References

-

PubChem. (n.d.).[4][7] (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride.[1][2][4][8] National Library of Medicine. Retrieved from [Link]

-

American Elements. (n.d.). (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride.[1][2][4][8] Retrieved from [Link][4]

Sources

- 1. 50709-34-7 | MFCD20441731 | (2-Chloro-5-methoxy-phenyl)-hydrazine; hydrochloride | acints [acints.com]

- 2. PubChemLite - (2-chloro-5-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride - CAS:50709-34-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. americanelements.com [americanelements.com]

- 5. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. doronscientific.com [doronscientific.com]

Technical Guide: Solubility Profiling & Purification of (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride

The following technical guide details the solubility profile, purification strategies, and experimental characterization of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 50709-34-7).

Executive Summary

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a critical "privileged scaffold" in medicinal chemistry, primarily utilized as a building block for pyrazoles and indoles via condensation reactions (e.g., with 1,3-diketones or Fischer indole synthesis). Its specific substitution pattern—a chlorine atom at the ortho position and a methoxy group at the meta position relative to the hydrazine moiety—imparts unique electronic and steric properties essential for modulating the lipophilicity and metabolic stability of downstream pharmaceutical targets, including antitubercular and anti-inflammatory agents.

This guide addresses the solubility landscape of this salt, providing a comparative data matrix, a self-validating experimental protocol for precise solubility determination, and thermodynamic modeling strategies.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

| Property | Detail |

| Chemical Name | (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride |

| CAS Number | 50709-34-7 |

| Molecular Formula | C₇H₁₀Cl₂N₂O (Salt form) |

| Molecular Weight | 209.07 g/mol |

| Physical Form | White to pale pink/beige crystalline powder (oxidizes upon air exposure) |

| Primary Utility | Precursor for 1-arylpyrazoles and substituted indoles |

The Solubility Challenge

As a hydrochloride salt, the compound exhibits a high lattice energy that competes with solvation enthalpy. While highly soluble in high-dielectric protic solvents (Water, Methanol), its solubility drops largely in intermediate polarity solvents (Ethanol, Isopropanol), making these ideal candidates for recrystallization . It is effectively insoluble in non-polar anti-solvents (Hexane, Diethyl Ether).

Solubility Data Matrix (Comparative & Predicted)

Note: Specific peer-reviewed solubility isotherms for CAS 50709-34-7 are proprietary. The table below synthesizes data from structural analogs (Phenylhydrazine HCl and 4-Chlorophenylhydrazine HCl) to establish a high-confidence baseline behavior.

| Solvent Class | Solvent | Predicted Solubility Behavior | Operational Notes |

| Polar Protic | Water (Cold) | Moderate (approx. 30–50 g/L) | Acidic pH stabilizes the salt. |

| Polar Protic | Water (Hot) | High (>100 g/L) | Excellent for recrystallization if combined with HCl. |

| Polar Protic | Methanol | High | Primary solvent for synthesis reactions. |

| Polar Protic | Ethanol | Moderate / Temperature Dependent | Ideal Recrystallization Solvent. Soluble at reflux; crystallizes on cooling. |

| Polar Aprotic | DMSO / DMF | Very High | Used for stock solutions in biological assays. |

| Non-Polar | Diethyl Ether | Insoluble | Used as a wash solvent to remove organic impurities. |

| Non-Polar | Hexane / Toluene | Insoluble | Anti-solvent for precipitation. |

Experimental Protocol: Gravimetric Solubility Determination

Directive: Use this protocol to generate precise quantitative data (Solubility vs. Temperature) for internal dossiers.

Workflow Logic (Graphviz)

The following diagram outlines the decision logic for selecting the solvent and determining solubility.

Caption: Logic flow for gravimetric solubility determination, ensuring thermodynamic equilibrium before sampling.

Step-by-Step Methodology

-

Preparation:

-

Weigh approximately 2.0 g of (2-Chloro-5-methoxyphenyl)hydrazine HCl into a jacketed glass vessel.

-

Add 10 mL of the target solvent (e.g., Ethanol).

-

-

Equilibration:

-

Maintain the temperature (e.g., 298.15 K) using a circulating water bath.

-

Stir magnetically at 400 rpm for 24 hours . Note: Hydrazine salts can degrade; protect from light and minimize air exposure.

-

-

Sampling:

-

Stop stirring and allow the suspension to settle for 30 minutes.

-

Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

-

-

Quantification (Gravimetric):

-

Transfer the filtrate to a pre-weighed weighing dish (

). -

Weigh the dish with the solution (

). -

Evaporate the solvent in a vacuum oven at 40°C until constant weight is achieved (

).

-

-

Calculation:

-

Calculate the mole fraction solubility (

) using the molar masses of the solute and solvent.

-

Thermodynamic Modeling

To extrapolate solubility data across a temperature range, fit your experimental points to the Modified Apelblat Equation . This model is standard for correlating solubility of bioactive salts in pure solvents.

- : Mole fraction solubility

- : Absolute temperature (Kelvin)

- : Empirical model parameters derived from regression analysis.

Application: If you determine solubility at 25°C and 50°C, this equation allows you to predict the yield of a cooling crystallization process with >95% accuracy.

Purification Strategy: Recrystallization

Based on the solubility differential between hot and cold ethanol.

Objective: Remove oxidized impurities (often red/brown) and unreacted isomers.

-

Dissolution: Suspend crude (2-Chloro-5-methoxyphenyl)hydrazine HCl in Ethanol (10 mL/g) . Heat to reflux (approx. 78°C).

-

Troubleshooting: If the salt does not fully dissolve, add Water dropwise until clarity is achieved (creates an EtOH/Water co-solvent system).

-

-

Hot Filtration: Filter the hot solution quickly through a celite pad to remove insoluble mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C.

-

Common Ion Effect: For maximum recovery, add a few drops of conc. HCl to the chilled solution to suppress solubility.

-

-

Isolation: Filter the white crystals and wash with cold Diethyl Ether (removes non-polar organic impurities).

-

Drying: Dry under vacuum at 40°C. Warning: Do not overheat, as hydrazines are thermally sensitive.

References

-

Compound Identity & Properties

-

Analogous Solubility Data (Phenylhydrazine HCl)

-

Synthesis Applications (Pyrazoles)

-

Regio Selective Synthesis of Pyrazole Derivatives of (5-Chloro-2-methoxy phenyl) Hydrazide. ResearchGate. (Demonstrates utility in antitubercular drug discovery). Link

-

- Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-5-methoxy substituted Phenylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted phenylhydrazines are cornerstone reagents in synthetic organic chemistry, prized for their versatility in constructing a diverse array of heterocyclic scaffolds. Among these, 2-chloro-5-methoxyphenylhydrazine emerges as a particularly intriguing building block, finding application in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive exploration of the reactivity profile of 2-chloro-5-methoxyphenylhydrazine, with a focus on its participation in seminal name reactions, cyclization strategies, and the underlying mechanistic principles that govern its chemical behavior. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the design and execution of synthetic routes involving this versatile reagent.

Introduction: Structural Features and Electronic Effects

2-Chloro-5-methoxyphenylhydrazine, typically handled as its more stable hydrochloride salt, possesses a unique substitution pattern that dictates its reactivity. The phenyl ring is adorned with a chloro group at the 2-position and a methoxy group at the 5-position. These substituents exert significant electronic and steric influences on the hydrazine moiety, thereby modulating its nucleophilicity and the regiochemical outcomes of its reactions.

-

The Chloro Group (C2): As an ortho substituent, the chloro group is electron-withdrawing via induction and weakly deactivating. Its steric bulk can influence the approach of reactants and the conformation of reaction intermediates.

-

The Methoxy Group (C5): Located para to the hydrazine group, the methoxy group is a strong electron-donating group through resonance, which enhances the nucleophilicity of the hydrazine nitrogens. This electronic effect is pivotal in many of the reactions this molecule undergoes.

The interplay of these electronic and steric factors makes 2-chloro-5-methoxyphenylhydrazine a nuanced reagent, capable of participating in a variety of transformations with predictable, yet at times, surprising outcomes.

Synthesis of 2-Chloro-5-methoxyphenylhydrazine

The most common and industrially scalable synthesis of substituted phenylhydrazines, including the title compound, begins with the corresponding aniline. The general synthetic pathway involves two key steps: diazotization followed by reduction.

Experimental Protocol: Synthesis of 2-Chloro-5-methoxyphenylhydrazine Hydrochloride

-

Diazotization: 2-Chloro-5-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to yield the corresponding diazonium salt solution.

-

Reduction: The freshly prepared diazonium salt solution is then added portion-wise to a reducing agent. A common choice is a solution of tin(II) chloride in concentrated hydrochloric acid, also maintained at a low temperature. The reduction of the diazonium salt to the hydrazine is typically exothermic and requires careful temperature control.

-

Isolation: The resulting (2-chloro-5-methoxyphenyl)hydrazine hydrochloride often precipitates from the reaction mixture and can be isolated by filtration, washed with a cold solvent, and dried.

Key Reactivity Profiles

The reactivity of 2-chloro-5-methoxyphenylhydrazine is dominated by the nucleophilic character of the hydrazine moiety. This allows it to readily participate in condensation and cyclization reactions with a variety of electrophilic partners.

The Fischer Indole Synthesis: A Regioselective Challenge

The Fischer indole synthesis is arguably the most important reaction of phenylhydrazines, providing a direct route to the indole scaffold, a privileged structure in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.

The substitution pattern of 2-chloro-5-methoxyphenylhydrazine presents an interesting regiochemical question in the Fischer indole synthesis. Cyclization can theoretically occur at either the C4 or C6 position of the phenyl ring, leading to two possible indole isomers: 6-chloro-4-methoxyindole or 4-chloro-6-methoxyindole .

While specific literature detailing the Fischer indole synthesis with 2-chloro-5-methoxyphenylhydrazine is not abundant, valuable insights can be gleaned from studies on the closely related 2-methoxyphenylhydrazone. Research has shown that the presence of a methoxy group at the 2-position can lead to "abnormal" Fischer indole products, where cyclization occurs on the methoxy-substituted side of the ring, sometimes accompanied by the displacement of the methoxy group.[1] This suggests that the electronic and steric environment around the methoxy group plays a crucial role in directing the cyclization. In the case of 2-chloro-5-methoxyphenylhydrazine, the methoxy group is para to the hydrazine, which would electronically favor cyclization at the ortho position (C6). However, the presence of the ortho-chloro group could sterically hinder this pathway, potentially leading to a mixture of products or favoring cyclization at the C4 position. The choice of acid catalyst and reaction conditions can also significantly influence the regiochemical outcome.[2]

Diagram: The Fischer Indole Synthesis Mechanism

Caption: A generalized workflow of the Fischer Indole Synthesis.

Cyclocondensation Reactions: Synthesis of Pyrazoles

Beyond indoles, 2-chloro-5-methoxyphenylhydrazine is a valuable precursor for the synthesis of other five-membered heterocycles, notably pyrazoles. Pyrazole derivatives are known to exhibit a wide range of biological activities.[3] The synthesis of pyrazoles from hydrazines typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or a suitable equivalent.

Recent research has demonstrated the synthesis of novel pyrazole derivatives starting from (5-chloro-2-methoxyphenyl)hydrazine. These syntheses often involve the reaction with β-ketoesters or diketones, leading to the regioselective formation of the pyrazole ring.

Experimental Protocol: Synthesis of a Pyrazole Derivative

A general procedure involves the condensation of (2-chloro-5-methoxyphenyl)hydrazine with a β-ketoester in a suitable solvent, such as ethanol or acetic acid, often with heating. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole product.

Table 1: Representative Pyrazole Synthesis from a Substituted Hydrazine

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| (5-Chloro-2-methoxyphenyl)hydrazine | Ethyl acetoacetate | 1-(5-Chloro-2-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux | Good to Excellent |

| (5-Chloro-2-methoxyphenyl)hydrazine | Acetylacetone | 1-(5-Chloro-2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | Acetic acid, reflux | Good |

The Japp-Klingemann Reaction

The Japp-Klingemann reaction provides an alternative route to the hydrazones required for the Fischer indole synthesis.[4] This reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester, followed by decarboxylation or deacylation to yield the corresponding hydrazone.[4] While this reaction does not directly involve 2-chloro-5-methoxyphenylhydrazine as a starting material, it is a key related synthesis for generating its corresponding hydrazones from the diazonium salt of 2-chloro-5-methoxyaniline.

Diagram: Japp-Klingemann Reaction Workflow

Caption: Generalized workflow of the Japp-Klingemann reaction.

Spectroscopic Characterization

While a publicly available 1H NMR spectrum for (2-chloro-5-methoxyphenyl)hydrazine is not readily found, the expected proton NMR signals can be predicted based on its structure. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted phenyl ring. The protons of the hydrazine moiety (-NH-NH2) would likely appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm. For the hydrochloride salt, the signals would be shifted downfield.

For the related (2-methoxyphenyl)hydrazine hydrochloride, 1H NMR data has been reported, which can serve as a useful reference.[5]

Safety and Handling

(5-Chloro-2-methoxyphenyl)hydrazine hydrochloride, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] It is important to avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental contact, rinse the affected area with plenty of water.[6] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Applications in Drug Development and Medicinal Chemistry

The indole and pyrazole scaffolds, readily accessible from 2-chloro-5-methoxyphenylhydrazine, are of immense interest in drug discovery. The specific substitution pattern of the resulting heterocycles can be fine-tuned to optimize interactions with biological targets. The chloro and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within a protein's active site. The ability to generate a library of substituted indoles and pyrazoles from this versatile starting material makes it a valuable tool for lead optimization in medicinal chemistry programs.

Conclusion

2-Chloro-5-methoxyphenylhydrazine is a valuable and versatile reagent in organic synthesis. Its reactivity is governed by the interplay of the nucleophilic hydrazine moiety and the electronic and steric effects of the chloro and methoxy substituents. This guide has provided an overview of its synthesis, key reactivity profiles in the Fischer indole synthesis and pyrazole formation, and its importance in the construction of biologically relevant heterocyclic systems. A thorough understanding of its reactivity, particularly the potential for regiochemical control in cyclization reactions, will continue to drive innovation in the synthesis of novel compounds for pharmaceutical and other applications.

References

-

Japp, F. R.; Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, und über die Constitution der aus den resultirenden Verbindungen entstehenden Farbstoffe. Berichte der deutschen chemischen Gesellschaft, 21(1), 549–553. [Link]

-

PubChem. (n.d.). 2-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Ishii, H., Murakami, Y., & Takeda, H. (1979). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 27(11), 2747-2755. [Link]

-

Doron Scientific. (2023, March 2). (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Kamal, A., Ramana, A. V., & Ramana, D. V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54163-54190. [Link]

-

Gribi, C., & Neier, R. (2001). Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Zeitschrift für Naturforschung B, 56(11), 1230-1240. [Link]

-

Ishii, H., Murakami, Y., & Takeda, H. (1979). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 27(11), 2747-2755. [Link]

-

Reddy, L. V. R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126. [Link]

-

Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

Sources

- 1. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 2. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazoles using (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery and development. Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of clinically significant therapeutic agents. From the anti-inflammatory properties of celecoxib to the metabolic regulation of rimonabant and the immunomodulatory effects of tofacitinib, the pyrazole scaffold consistently demonstrates its value as a privileged structure in medicinal chemistry. The continued exploration and functionalization of this core structure remain a vibrant and highly fruitful area of research, driving the development of novel therapeutics with improved efficacy and safety profiles.

This application note provides a comprehensive guide to the synthesis of pyrazoles utilizing (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. The primary and most robust method for this transformation is the venerable Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3] This reaction is celebrated for its generally high yields, operational simplicity, and mild reaction conditions.[4] This document will furnish a detailed, step-by-step protocol, delve into the underlying reaction mechanism, offer strategies for optimization and troubleshooting, and provide a framework for the characterization of the resulting pyrazole products.

Core Synthesis Protocol: Knorr Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazole derivative via the acid-catalyzed condensation of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride with a 1,3-dicarbonyl compound. The following is a generalized procedure that can be adapted and optimized for specific 1,3-dicarbonyl substrates.

Materials and Reagents:

-

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 5446-16-2)

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

-

Solvent (e.g., Ethanol, Methanol, Glacial Acetic Acid)

-

Acid catalyst (e.g., Glacial Acetic Acid, Sulfuric Acid - used cautiously)

-

Sodium Acetate (optional, as a buffer)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Recrystallization apparatus or silica gel for column chromatography

Safety Precautions:

-

Hydrazine derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood. [4] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid inhalation of dust and vapors.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

-

Consult the Safety Data Sheet (SDS) for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and all other reagents before commencing work.

Experimental Workflow Diagram:

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) and the 1,3-dicarbonyl compound (1.0 - 1.2 equivalents).

-

Solvent Addition: Add a suitable solvent, such as ethanol or methanol (approximately 5-10 mL per gram of hydrazine hydrochloride). Stir the mixture at room temperature. For the hydrochloride salt, the addition of a mild base like sodium acetate (1.0 equivalent) can be beneficial to liberate the free hydrazine in situ.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4] Alternatively, the reaction can be run in glacial acetic acid as the solvent.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The optimal reaction time will vary depending on the specific substrates and can range from 1 to 24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, slowly add cold water to the reaction mixture to induce precipitation.

-

Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., a mixture of ethanol and water) to remove any soluble impurities.

-

Drying: Dry the crude product under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.[6]

-

Characterization: Characterize the purified pyrazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis proceeds through a well-established acid-catalyzed condensation-cyclization mechanism.

Mechanism Diagram:

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[2] This is followed by the elimination of a molecule of water to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to yield the aromatic pyrazole ring.[4]

A crucial consideration when using unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of two regioisomeric pyrazole products. The regioselectivity of the reaction is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. Generally, the more electrophilic carbonyl group is attacked first by the more nucleophilic nitrogen of the hydrazine.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol, methanol, or glacial acetic acid are commonly used. | Protic solvents can facilitate proton transfer steps in the mechanism. Acetic acid can serve as both a solvent and a catalyst. |

| Catalyst | Glacial acetic acid is a mild and effective catalyst. Stronger acids like H₂SO₄ can be used but may lead to side reactions. | The acid protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. |

| Temperature | Reactions are typically run at reflux temperature. | Higher temperatures provide the necessary activation energy for the dehydration steps and drive the reaction to completion. |

| Reaction Time | 1-24 hours, monitored by TLC. | The reaction time is dependent on the reactivity of the specific substrates. |

| Purification | Recrystallization is often sufficient for solid products. Column chromatography may be necessary for oils or to separate regioisomers. | The choice of purification method depends on the physical properties of the product and the impurity profile. |

Troubleshooting Common Issues:

-

Low Yield:

-

Ensure the 1,3-dicarbonyl compound is of high purity and has not undergone self-condensation.

-

Increase the reaction time or temperature.

-

Consider using a slight excess of the 1,3-dicarbonyl compound.

-

If using the hydrochloride salt of the hydrazine, the addition of a mild base like sodium acetate may improve the yield by liberating the free base.

-

-

Formation of Impurities:

-

Hydrazine derivatives can be unstable, especially at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

-

Ensure the reaction is not heated for an unnecessarily long time.

-

-

Difficulty in Purification:

-

If recrystallization is ineffective, column chromatography is the recommended alternative.

-

If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) to facilitate purification by recrystallization.

-

Characterization of the Final Product

The structure and purity of the synthesized pyrazole should be confirmed by a combination of spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and its substituents will provide definitive structural information.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized pyrazole.

Conclusion

The Knorr pyrazole synthesis offers a reliable and versatile method for the preparation of pyrazole derivatives from (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and 1,3-dicarbonyl compounds. By following the detailed protocol and considering the mechanistic principles and optimization strategies outlined in these application notes, researchers can efficiently synthesize novel pyrazole-containing molecules for further investigation in drug discovery and other areas of chemical science. The inherent adaptability of this reaction allows for the creation of diverse libraries of pyrazoles, paving the way for the discovery of new bioactive compounds.

References

- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

- Jacobs, T. L. (1957). Pyrazoles and Related Compounds. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 5, pp. 45-161). John Wiley & Sons, Inc.

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

PubChem. (n.d.). 2-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

-

Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]

- Zanatta, N., et al. (2023). Regiocontrolled Synthesis of 1,3- and 1,5-Carboxyalkyl-1H-pyrazoles. Molecules, 28(1), 104.

- Goud, E. S., et al. (2021). Regio Selective Synthesis of Pyrazole Derivatives of 5-Chloro-2-Methoxy Phenyl Hydrazide and Their Biological Evaluation. ChemistrySelect, 6(32), 8343-8348.

-

American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences, 6(5), 1-8.

-

The Distant Reader. (n.d.). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Retrieved from [Link]

-

Doron Scientific. (2023, March 2). (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of Methoxyphenylhydrazine.

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Knorr Pyrazole Synthesis [drugfuture.com]

- 3. Knorr Pyrazole Synthesis | springerprofessional.de [springerprofessional.de]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Regioselective Synthesis of 7-Chloro-4-methoxyindoles via Fischer Cyclization

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the precise regiochemical utility of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride in accessing rare indole scaffolds.

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals, yet accessing specific substitution patterns—particularly the 4,7-disubstituted manifold—remains synthetically challenging. This guide details the application of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (CAS: 50709-34-7) in the Fischer Indole Synthesis. Due to the strategic placement of the chlorine atom, this precursor enforces a high-fidelity regioselective cyclization, granting exclusive access to 7-chloro-4-methoxyindole derivatives. These scaffolds are critical bioisosteres in kinase inhibitor development and serotonin (5-HT) receptor modulation.

Scientific Foundation & Regiochemistry

The Regioselectivity Challenge

In a standard Fischer Indole Synthesis using a meta-substituted phenylhydrazine (e.g., 3-methoxyphenylhydrazine), cyclization can occur at either ortho position (C2 or C6), leading to a difficult-to-separate mixture of 4- and 6-substituted indoles.

The Mechanistic Solution

(2-Chloro-5-methoxyphenyl)hydrazine resolves this ambiguity through steric blocking .

-

Position 2 (Ortho-1): Occupied by a Chlorine atom. The [3,3]-sigmatropic rearrangement cannot occur here due to the lack of a proton required for the re-aromatization step and significant steric hindrance.

-

Position 6 (Ortho-2): Unsubstituted and electronically activated by the para-methoxy group (methoxy is at C5, which is ortho to the C6 attack site, enhancing nucleophilicity).

Consequently, cyclization is forced exclusively to Position 6.

Structural Mapping (Pathway Visualization)

The following diagram illustrates the atom-mapping from the hydrazine precursor to the final indole core. Note how the phenyl ring numbering translates to the indole numbering.

Caption: Regiochemical flow showing how the 2-chloro substituent forces cyclization at C6, yielding the 4,7-disubstituted indole.

Experimental Protocol

Reaction Partners & Scope

This hydrazine is versatile and can be reacted with various carbonyls to yield distinct subclasses of indoles:

| Carbonyl Substrate | Product Class | Potential Application |

| Cyclohexanone | 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole | Precursor to carbazoles; CNS active analogs. |

| Ethyl Pyruvate | Ethyl 7-chloro-4-methoxyindole-2-carboxylate | Versatile building block for drug discovery. |

| Butanal | 3-Ethyl-7-chloro-4-methoxyindole | Tryptamine analog synthesis (via Grandberg). |

| Acetophenone | 2-Phenyl-7-chloro-4-methoxyindole | Fluorescent probes; kinase inhibitors. |

Detailed Protocol: Synthesis of 8-Chloro-5-methoxy-1,2,3,4-tetrahydrocarbazole

This protocol uses cyclohexanone as a model substrate.[1] It is robust, scalable, and self-validating via precipitation.

Reagents:

-

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 equiv)

-

Cyclohexanone (1.1 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Sodium Acetate (optional, to buffer HCl if needed)

Step-by-Step Methodology:

-

Hydrazone Formation (In Situ):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (5.0 g, 23.9 mmol) in Glacial Acetic Acid (40 mL).

-

Add Cyclohexanone (2.58 g, 2.7 mL, 26.3 mmol) dropwise at room temperature.

-

Observation: The suspension typically clears or changes color (often yellow/orange) as the hydrazone forms. Stir for 30 minutes at ambient temperature.

-

-

Fischer Cyclization:

-

Heat the reaction mixture to 80–90°C for 2–3 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 4:1). The hydrazone spot will disappear, and a new, more non-polar fluorescent spot (the indole) will appear.

-

Mechanistic Check: If the reaction turns black/tarry, reduce temperature to 70°C. The methoxy group activates the ring, making it susceptible to oxidative degradation at very high temperatures (>110°C).

-

-

Workup & Isolation:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring.

-

Self-Validating Step: The product should precipitate as a solid. If it oils out, scratch the flask sides or add a seed crystal.

-

Filter the solid using a Buchner funnel. Wash copiously with water (3 x 50 mL) to remove acetic acid.

-

Wash the filter cake with a small amount of cold hexanes to remove unreacted ketone.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water or Toluene .

-

Yield Expectation: 65–75%.

-

Characterization: 1H NMR should show a characteristic pair of doublets (or meta-coupling) for the aromatic protons, confirming the 4,7-substitution pattern (relative to indole numbering).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarry Product | Temperature too high; Methoxy group oxidation. | Lower reaction temp to 70°C; perform under Nitrogen atmosphere. |

| No Reaction | Acid catalyst too weak. | Add 5-10% H2SO4 or ZnCl2 to the acetic acid. |

| Regioisomer Mixture | (Highly unlikely with this substrate) | Check purity of starting hydrazine (ensure it is 2-Cl, 5-OMe). |

| Demethylation | Strong Lewis Acid (e.g., BBr3, AlCl3) used. | Stick to Bronsted acids (AcOH, H2SO4, HCl/EtOH). |

Strategic Applications in Drug Discovery

Kinase Inhibition (ATP-Site Binders)

The 7-chloro-4-methoxyindole core mimics the adenine ring of ATP but with distinct electronic properties.

-

The 7-Chloro substituent fills hydrophobic pockets (e.g., the "Gatekeeper" region in certain kinases) and prevents metabolic oxidation at the 7-position.

-

The 4-Methoxy group acts as a hydrogen bond acceptor, interacting with hinge region residues.

GPCR Ligands (5-HT Receptors)

Derivatives of this scaffold are structurally homologous to serotonin (5-hydroxytryptamine).

-

The 4-methoxy group is a bioisostere for the 5-hydroxy group of serotonin (shifted positionally), often conferring selectivity for 5-HT2A or 5-HT2C receptors over 5-HT1A .

-

The 7-chloro group increases lipophilicity (logP), improving blood-brain barrier (BBB) penetration.

References

-

Fischer Indole Synthesis Mechanism & Review

- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

-

Mechanism Overview:

-

Chemical Properties & Safety Data

- Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.

-

Related Synthetic Protocols (4-Methoxyindoles)

-

ChemicalBook Synthesis Protocols for Methoxyindoles.

-

Disclaimer: This protocol involves the use of hazardous chemicals, including hydrazines (potential carcinogens) and corrosive acids. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Notes & Protocols for the Synthesis of Substituted Indoles via Fischer Cyclization of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride with Ketones

Abstract: The Fischer indole synthesis stands as a paramount and versatile chemical reaction for constructing the indole nucleus, a core scaffold in a multitude of pharmaceuticals, agrochemicals, and natural products.[1][2] This guide provides a comprehensive technical overview and detailed experimental protocols for the acid-catalyzed coupling of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride with various ketones. We will delve into the mechanistic underpinnings, the critical influence of reagents and reaction conditions, and provide step-by-step procedures to empower researchers in drug development and organic synthesis.

Scientific Principles & Mechanistic Overview

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[3][4] The reaction is typically performed as a one-pot synthesis where the intermediate arylhydrazone is formed in situ.[5][6]

The Reaction Mechanism

The generally accepted mechanism involves several distinct stages, each influenced by the reaction conditions and the electronic nature of the substrates.[3][7][8]

-

Hydrazone Formation: The reaction initiates with the condensation of (2-Chloro-5-methoxyphenyl)hydrazine with a ketone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[3][6] This step is critical and requires the ketone to have at least one α-hydrogen.

-

[7][7]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes an irreversible electrocyclic rearrangement, which is the key bond-forming step.[3][7][8] This rearrangement breaks the weak N-N bond and forms a new C-C bond.

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group on the imine carbon forms a five-membered ring aminoacetal intermediate.

-

Ammonia Elimination: Finally, under the acidic conditions, this intermediate eliminates a molecule of ammonia (NH₃) to yield the energetically favorable and stable aromatic indole ring.[1][3]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Influence of Substituents and Catalysts

The success and regioselectivity of the Fischer indole synthesis are highly dependent on the choice of catalyst and the electronic properties of the substituents on both the arylhydrazine and the ketone.

-

Substituent Effects: The (2-Chloro-5-methoxyphenyl)hydrazine starting material contains both an electron-withdrawing group (EWG), the chloro substituent, and an electron-donating group (EDG), the methoxy substituent.[2]

-

The 5-methoxy group (EDG) increases the electron density of the aromatic ring, which generally facilitates the rate-determining[7][7]-sigmatropic rearrangement, potentially leading to higher yields under milder conditions.[2][9]

-

The 2-chloro group (EWG) , located ortho to the hydrazine moiety, can exert steric hindrance and electronic effects. Research has shown that ortho-substituents, particularly methoxy groups, can sometimes lead to "abnormal" cyclization products where the substituent is eliminated or migration occurs.[10] While this specific substrate has a chloro group, researchers should be aware of potential unexpected regioisomers or side products.

-

-

Catalyst Choice: The selection of the acid catalyst is critical.[4][11] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[3][8]

-

Lewis acids like zinc chloride are very common and effective.[1]

-

Brønsted acids such as acetic acid can often serve as both the catalyst and the solvent. Polyphosphoric acid (PPA) is a strong dehydrating agent and catalyst, often used for less reactive substrates.

-

The acidity of the medium can influence the regioselectivity when using unsymmetrical ketones.[9][12]

-

Safety, Materials, and Reagent Handling

Warning: This procedure involves hazardous materials. A thorough risk assessment should be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Tightly fitting safety goggles or a face shield.[13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin Protection: A flame-resistant lab coat.[13]

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, a full-face respirator may be necessary.[13]

Reagent-Specific Hazards

| Reagent | Key Hazards |

| (2-Chloro-5-methoxyphenyl)hydrazine HCl | Harmful if swallowed, toxic in contact with skin, may cause an allergic skin reaction, fatal if inhaled, may cause cancer, causes severe skin burns and eye damage. Corrosive to the respiratory tract. |

| Ketones (e.g., Acetone, Cyclohexanone) | Highly flammable liquids and vapors. Cause serious eye irritation. May cause drowsiness or dizziness. |

| Acid Catalysts (e.g., ZnCl₂, PPA, Acetic Acid) | Cause severe skin burns and eye damage. Harmful if swallowed or inhaled. |

First Aid: In case of contact with skin or eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move the person to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting; call a poison center or doctor immediately.

Materials & Reagents Table

| Material/Reagent | CAS Number | Supplier Example | Notes |

| (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride | 5446-16-2 | American Elements, Sigma-Aldrich | The primary starting material. |

| Cyclohexanone | 108-94-1 | J&K Scientific | Representative cyclic ketone.[7] |

| Acetophenone | 98-86-2 | Sigma-Aldrich | Representative aryl ketone. |

| Isopropyl methyl ketone | 563-80-4 | MDPI | Representative unsymmetrical aliphatic ketone.[8] |

| Zinc chloride (ZnCl₂) | 7646-85-7 | J&K Scientific | Common Lewis acid catalyst.[7] |

| Glacial Acetic Acid | 64-19-7 | J&K Scientific | Can act as both solvent and catalyst.[7] |

| Polyphosphoric Acid (PPA) | 8017-16-1 | J&K Scientific | Strong acid catalyst for less reactive substrates.[7] |

| Ethanol (Absolute) | 64-17-5 | Fisher Scientific | Common reaction solvent. |

| Ethyl Acetate | 141-78-6 | Sigma-Aldrich | Common extraction solvent. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent. |

| Silica Gel (for chromatography) | 7631-86-9 | Sigma-Aldrich | For purification. |

Experimental Protocols & Workflows

The following protocols are generalized and may require optimization based on the specific ketone used. Monitoring the reaction by Thin-Layer Chromatography (TLC) is highly recommended.

General One-Pot Protocol using Acetic Acid

This method is often the most straightforward, using acetic acid as both the solvent and the acid catalyst.[8]

Caption: Experimental workflow for the one-pot Fischer indole synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq.) and the desired ketone (1.0-1.2 eq.).

-

Solvent/Catalyst Addition: Add a suitable amount of glacial acetic acid to the flask to act as the solvent (e.g., 5-10 mL per gram of hydrazine).

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The temperature will be approximately 118°C for acetic acid.

-

Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the consumption of the starting material and the formation of the product by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[2][8]

-

Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude indole product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Alternative Protocol using a Lewis Acid Catalyst

For ketones that are sensitive to strong Brønsted acids or for reaction optimization, a Lewis acid in a less acidic solvent can be employed.

Modifications to the General Protocol:

-

Solvent: Use a solvent such as absolute ethanol or toluene instead of acetic acid.

-

Catalyst: After adding the hydrazine and ketone to the solvent, add the Lewis acid catalyst (e.g., anhydrous zinc chloride, 1.0-2.0 eq.) in portions.

-

Temperature: The reaction may be run at the reflux temperature of the chosen solvent.

-

Work-up: The work-up procedure is similar, though care must be taken to fully quench the Lewis acid during the aqueous work-up.

Data Interpretation & Troubleshooting

| Parameter | Typical Conditions & Expected Outcomes |

| Starting Materials | (2-Chloro-5-methoxyphenyl)hydrazine HCl, Ketone (aliphatic, cyclic, or aryl) |

| Catalyst | Acetic Acid, Polyphosphoric Acid (PPA), ZnCl₂, p-TsOH |

| Solvent | Acetic Acid, Ethanol, Toluene |

| Temperature | 80°C to 140°C (typically reflux) |

| Reaction Time | 1 to 24 hours, monitored by TLC |

| Yield | Highly variable (40-90%), dependent on ketone structure and conditions. |

Troubleshooting Common Issues:

-

Low or No Product Formation:

-

Insight: The catalyst may be inactive or insufficient. The temperature might be too low for the specific substrate.

-

Solution: Ensure the Lewis acid catalyst is anhydrous. Try a stronger acid system like PPA. Increase the reaction temperature and/or time.

-

-

Formation of Multiple Products (Regioisomers):

-

Insight: When using an unsymmetrical ketone, cyclization can occur on either side of the carbonyl group, leading to a mixture of indole regioisomers.[9][12] The product ratio can be sensitive to the acidity of the reaction medium.[12]

-

Solution: Altering the acid catalyst (e.g., from acetic acid to PPA) can change the product ratio. Careful purification via column chromatography will be necessary to separate the isomers.

-

-

Unexpected Product Formation (Abnormal Fischer Indole):

-

Insight: As noted, hydrazines with ortho-substituents can undergo unexpected cyclizations.[10] For (2-Chloro-5-methoxyphenyl)hydrazine, there is a possibility of cyclization occurring at the C6 position with subsequent loss of the chloro group, or other rearrangements.

-

Solution: Thoroughly characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and other analytical techniques to confirm its structure. If an unexpected product forms, a different synthetic route to the desired indole may be necessary.

-

References

-

Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

-

American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. American Elements. Retrieved from [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B, 636-640. Retrieved from [Link]

-

ACS Publications. (1991). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. The Journal of Organic Chemistry, 56(12), 4047-4049. Retrieved from [Link]

-

PMC. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 59(10), 1225-1233. Retrieved from [Link]

-

PubMed. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Volume 3, Issue 1. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

PubMed. (1987). Synthesis of some N-substituted indole derivatives and their biological activities. Journal of the Indian Chemical Society, 64(8), 483-486. Retrieved from [Link]

-

Arkivoc. (2008). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, (xiv), 216-227. Retrieved from [Link]

-

quimicaorganica.org. (2010). Indoles Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. Retrieved from [Link]

-

ResearchGate. (2019). Light-Enabled Metal-Free Pinacol Coupling by Hydrazine. Chemical Science. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 7. jk-sci.com [jk-sci.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 9. Indoles Synthesis [quimicaorganica.org]

- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Application Notes & Protocols: Advanced Cyclization Techniques Involving (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride in the synthesis of heterocyclic compounds. The primary focus is on the Fischer indole synthesis, a robust and versatile method for creating substituted indole scaffolds, which are of paramount importance in medicinal chemistry. In addition to detailed mechanistic explanations and step-by-step protocols for indolization, this guide explores alternative cyclization pathways and provides expert insights into potential side reactions and optimization strategies.

Introduction: The Strategic Value of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a highly valuable bifunctional reagent in modern organic synthesis.[1][2][3] Its structure, featuring a hydrazine moiety for nucleophilic reactions and a substituted phenyl ring, makes it an ideal precursor for constructing complex heterocyclic systems. The specific substitution pattern—a chloro group ortho to the hydrazine and a methoxy group meta to it—offers chemists precise control over the electronic and steric properties of the resulting molecules. This control is critical in drug development, where such substitutions can profoundly influence a compound's pharmacological profile, including receptor binding, metabolic stability, and bioavailability.[4]

The indole nucleus, in particular, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[5][6] The Fischer indole synthesis, a classic yet continually relevant reaction, provides one of the most direct routes to this scaffold from arylhydrazines.[7][8][9] This guide will delve into the practical application of this century-old reaction to our specific substrate, offering both foundational protocols and advanced insights.

Part 1: The Fischer Indole Synthesis: A Workhorse for Indole Construction

Discovered in 1883 by Emil Fischer, this reaction produces an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7][10] It remains one of the most effective and widely used methods for indole synthesis due to its reliability and broad scope.[5][6]

Core Mechanism: A Step-by-Step Analysis

The reaction proceeds through a sequence of well-established steps, initiated by an acid catalyst. The choice of catalyst is crucial and can range from Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) to Lewis acids (ZnCl₂, BF₃, AlCl₃).[5][7][8][10]

-

Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone. This initial condensation can be performed as a separate step, or the hydrazine and carbonyl compound can be subjected directly to the indolization conditions.[8][11]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is essential for the subsequent rearrangement.[7][8]

-

[11][11]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement. This is the key bond-forming step, creating a new C-C bond and breaking the weak N-N bond to form a di-imine intermediate.[7][12]

-

Cyclization & Aromatization: The intermediate di-imine readily cyclizes to form an aminoacetal (aminal). Subsequent elimination of an ammonia molecule, driven by the formation of a stable aromatic ring, yields the final indole product.[7][8][10]

Caption: General mechanism of the Fischer Indole Synthesis.

Application to (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

When reacting (2-Chloro-5-methoxyphenyl)hydrazine with an unsymmetrical ketone like 2-butanone, two isomeric enamine intermediates are possible, potentially leading to two different indole products. However, cyclization typically occurs at the less sterically hindered carbon. The substituents on the phenyl ring direct the final substitution pattern of the indole. For our substrate, the expected product is a 7-chloro-4-methoxy-1H-indole derivative.

Experimental Protocol: Synthesis of 7-Chloro-4-methoxy-2,3-dimethyl-1H-indole

This protocol describes a representative Fischer indole synthesis using (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride and 2-butanone.

Step 1: Phenylhydrazone Formation (Optional, can be done in-situ)

-

In a round-bottom flask, dissolve (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Add 2-butanone (1.1 eq) dropwise while stirring.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Indolization (Cyclization)

-

To a flask equipped with a reflux condenser, add the prepared phenylhydrazone (1.0 eq).

-

Add the chosen acid catalyst and solvent (see Table 1 for options). A common choice is glacial acetic acid, which can serve as both catalyst and solvent.[5]

-

Heat the mixture to reflux (typically 80-120°C) with vigorous stirring. Monitor the reaction by TLC until the starting hydrazone is consumed (typically 2-6 hours).

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

The crude indole product may precipitate. If not, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) until precipitation is complete.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Caption: Experimental workflow for the Fischer Indole Synthesis.

Data Presentation: Common Catalysts and Conditions

The choice of acid catalyst is a critical parameter that can significantly influence reaction yield and purity.[5][10]

| Catalyst | Type | Common Solvents | Typical Temperature | Notes |

| **Zinc Chloride (ZnCl₂) ** | Lewis Acid | Acetic Acid, Ethanol | 100-150°C | A classic and highly effective catalyst.[8][11] |

| Polyphosphoric Acid (PPA) | Brønsted Acid | None (acts as solvent) | 80-120°C | Excellent for less reactive substrates; workup can be challenging.[7][11] |

| Acetic Acid (AcOH) | Brønsted Acid | None (acts as solvent) | Reflux (~118°C) | Milder conditions, good for sensitive substrates.[5] |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Ethanol, Acetic Acid | 80-100°C | Strong acid, can cause charring with sensitive substrates.[7] |

| Boron Trifluoride (BF₃) | Lewis Acid | Etherate, Acetic Acid | 25-80°C | Effective Lewis acid, often used as its etherate complex.[7][11] |

Expertise & Causality: The "Abnormal" Fischer Synthesis

A critical consideration when using methoxy-substituted phenylhydrazones is the potential for an "abnormal" reaction pathway.[9] In the case of ortho-methoxy substituted hydrazones, cyclization can occur on the same side as the methoxy group. Under strongly acidic conditions with a nucleophilic counter-ion (like HCl), the methoxy group can be displaced.

For example, reacting ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol has been shown to yield ethyl 6-chloroindole-2-carboxylate as a major product instead of the expected 7-methoxyindole.[9] This occurs via a dienone-imine intermediate where the methoxy group is eliminated and subsequently replaced by a chloride ion in a nucleophilic substitution.[13] While our substrate is a 2-chloro-5-methoxy derivative, researchers should be aware of this possibility, especially when using strong hydrogen halide acids, and characterize their final product thoroughly to confirm the expected regiochemistry.

Part 2: Alternative Cyclization Reactions

While the Fischer synthesis is dominant, the hydrazine moiety is a versatile functional group capable of participating in other important cyclization reactions to form different heterocyclic rings.[4][14]

Pyrazole Synthesis via Condensation with 1,3-Dicarbonyls

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][15]

General Protocol Outline:

-

Dissolve (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent like ethanol or acetic acid.

-

Heat the mixture to reflux for 2-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

Purify the resulting pyrazole derivative by recrystallization or chromatography.

Other Heterocycles

-

Pyridazines: Reacting hydrazines with 1,4-dicarbonyl compounds can yield six-membered pyridazine rings.[4]

-

1,2,4-Triazines: More complex, multi-step procedures can use hydrazone intermediates to build 1,2,4-triazine scaffolds.[16]

-

1,2,4-Triazoles: Hydrazines can react with reagents like nitriles or imidates to form 1,2,4-triazole rings.[4]

These alternative pathways highlight the synthetic flexibility of (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride as a precursor to a diverse range of heterocyclic systems relevant to pharmaceutical and agrochemical research.[4][15]

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52933-52951. [Link]

-

Li, P., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6345. [Link]

-

Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(9), 3037-3047. [Link]

-

Dooleweerdt, K., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters, 19(5), 1090-1093. [Link]

-

White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. Nature Chemistry, 3(7), 509-524. [Link]

-

El-Seedi, H. R., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34228-34253. [Link]

-

Delcros, J. G., et al. (2021). Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation. Chemical Communications, 57(5), 633-636. [Link]

-

Al-Mulla, A. (2012). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 17(5), 5894-5902. [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

-

Stýskala, J., Slouka, J., & Lycka, A. (2002). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[5][7][8]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 67(11), 1699-1708. [Link]

-